molecular formula C7H7ClFN B1585908 2-Amino-6-chloro-4-fluorotoluene CAS No. 886761-87-1

2-Amino-6-chloro-4-fluorotoluene

Cat. No. B1585908
M. Wt: 159.59 g/mol
InChI Key: WAPXWUPJSPGPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chloro-4-fluorotoluene is a chemical compound used as an intermediate in various organic syntheses . It is a halogenated derivative of toluene .

Scientific Research Applications

  • Fluorinated Compounds in Medicinal Chemistry : Organofluorine compounds play a critical role in medicinal chemistry, contributing to a significant percentage of pharmaceutical products. The incorporation of fluorine into organic molecules often enhances their biological activity, metabolic stability, and membrane permeability. The study by Amii and Uneyama (2009) discusses the significance of C-F bond activation in organic synthesis, highlighting the importance of fluorine in developing pharmaceutical and agrochemical compounds Amii & Uneyama, 2009.

  • Fluorophores in Biochemistry : Fluorophores, such as fluorescent amino acids, have transformed biological studies by enabling non-invasive studies in cells and organisms. Cheng et al. (2020) review the advances in designing and synthesizing fluorescent amino acids, underscoring their utility in tracking protein-protein interactions and imaging biological processes with high spatial resolution Cheng et al., 2020.

  • Synthesis and Characterization of Fluorinated Compounds : The synthesis and characterization of fluorinated compounds, such as fluorobicyclohexane derivatives, demonstrate the potential for creating selective and orally active pharmaceuticals. Nakazato et al. (2000) explore the synthesis and pharmacological characterization of such derivatives, highlighting their application in treating neurological disorders Nakazato et al., 2000.

  • Fluorination in Organic Synthesis : The fluorination of organic compounds is a key area of interest due to the unique properties conferred by the fluorine atom. Studies on fluorometabolite production, such as the work by Eustáquio et al. (2010), show how genetic engineering can be used to produce fluorosalinosporamide, demonstrating the potential of fluorination in creating novel compounds with desired properties Eustáquio et al., 2010.

Safety And Hazards

The safety data sheet for 2-Amino-6-chloro-4-fluorotoluene indicates that it is hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin irritant, eye irritant, and can cause specific target organ toxicity (single exposure) affecting the respiratory system .

properties

IUPAC Name

3-chloro-5-fluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPXWUPJSPGPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372201
Record name 2-Amino-6-chloro-4-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoro-2-methylaniline

CAS RN

886761-87-1
Record name 3-Chloro-5-fluoro-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886761-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-chloro-4-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-chloro-4-fluorotoluene
Reactant of Route 2
2-Amino-6-chloro-4-fluorotoluene
Reactant of Route 3
Reactant of Route 3
2-Amino-6-chloro-4-fluorotoluene
Reactant of Route 4
Reactant of Route 4
2-Amino-6-chloro-4-fluorotoluene
Reactant of Route 5
2-Amino-6-chloro-4-fluorotoluene
Reactant of Route 6
2-Amino-6-chloro-4-fluorotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.